molecular formula C11H8Cl5NO2S B14070608 O-(Pentachlorophenyl) morpholine-4-carbothioate CAS No. 100991-59-1

O-(Pentachlorophenyl) morpholine-4-carbothioate

Cat. No.: B14070608
CAS No.: 100991-59-1
M. Wt: 395.5 g/mol
InChI Key: SHOIUDUSEUIQJL-UHFFFAOYSA-N
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Description

O-(Pentachlorophenyl) morpholine-4-carbothioate is a chemical compound known for its unique structure and potential applications in various fields. It consists of a morpholine ring attached to a pentachlorophenyl group through a carbothioate linkage. This compound is of interest due to its potential biological activities and its role in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-(Pentachlorophenyl) morpholine-4-carbothioate typically involves the reaction of pentachlorophenol with morpholine-4-carbothioic acid chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbothioate linkage. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

O-(Pentachlorophenyl) morpholine-4-carbothioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbothioate group to a thiol or other reduced forms.

    Substitution: The pentachlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

O-(Pentachlorophenyl) morpholine-4-carbothioate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of O-(Pentachlorophenyl) morpholine-4-carbothioate involves its interaction with specific molecular targets. The compound is believed to inhibit the activity of certain enzymes or proteins, leading to its antimicrobial effects. The exact molecular pathways involved are still under investigation, but it is thought to disrupt cellular processes in microorganisms, leading to their death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

O-(Pentachlorophenyl) morpholine-4-carbothioate is unique due to the presence of the pentachlorophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Properties

CAS No.

100991-59-1

Molecular Formula

C11H8Cl5NO2S

Molecular Weight

395.5 g/mol

IUPAC Name

O-(2,3,4,5,6-pentachlorophenyl) morpholine-4-carbothioate

InChI

InChI=1S/C11H8Cl5NO2S/c12-5-6(13)8(15)10(9(16)7(5)14)19-11(20)17-1-3-18-4-2-17/h1-4H2

InChI Key

SHOIUDUSEUIQJL-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=S)OC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl

Origin of Product

United States

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